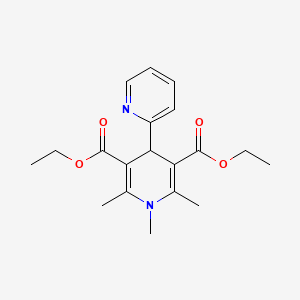

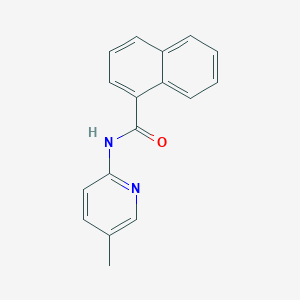

diethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 1',2',6'-trimethyl-1',4'-dihydro-2,4'-bipyridine-3',5'-dicarboxylate, also known as Dihydrexidine (DHX), is a potent dopamine receptor agonist. It has been researched extensively due to its potential therapeutic benefits in treating Parkinson's disease and other neurological disorders. DHX is a member of the dihydroxyphenyl-containing compounds that have been shown to be effective in treating Parkinson's disease.

Aplicaciones Científicas De Investigación

Polymerization Catalyst

Diethylbis(2,2′-bipyridine)Fe/MAO serves as a highly active catalyst for the polymerization of 1,3-dienes. It facilitates the formation of polymers from various substances, creating polymers with different structures depending on the temperature of the reaction. This catalyst's application is crucial in developing amorphous or crystalline polymers at different temperatures, showcasing its versatility in polymer synthesis (Bazzini, Giarrusso, & Porri, 2002).

Flow Chemistry and Self-Assembly Dynamics

The compound 5-Diethylboryl-2,3'-bipyridine, synthesized using a flow microreactor, exhibits unique self-assembly behavior in solution. Its dynamic formation of cyclic trimers and tetramers in various solvents demonstrates its potential in the study of molecular self-assembly and its response to different environmental conditions. This compound's synthesis and behavior provide insights into the applications of flow chemistry in creating complex molecular structures (Wakabayashi et al., 2022).

Synthetic Routes in Heterocyclic Chemistry

In heterocyclic chemistry, this compound's derivatives, like Ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates, are synthesized through a one-step reaction from related diethyl dicarboxylates. These synthetic pathways open up possibilities for creating various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemicals (Balogh, Hermecz, Simon, & Pusztay, 2009).

Cardioactivity and Molecular Structure

The derivatives of this compound, such as diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydro-1,4-dihydropyridine-3,5- dicarboxylate, have been studied for their cardioactive properties and molecular structure. Their potential as vasodilators in pharmacological applications highlights the importance of structural analysis in developing new medicinal compounds (McKenna et al., 1988).

Organometallic Networks and Optoelectronics

The incorporation of 2,2‘-bipyridine moieties in the synthesis of conjugated polymers leads to the creation of metallo-supramolecular networks with interesting optoelectronic properties. These networks, formed through ligand-exchange reactions, demonstrate the compound's application in the development of materials with unique electronic characteristics, relevant for various technological applications (Kokil, Yao, & Weder, 2005).

Mecanismo De Acción

Diethyl 1’,2’,6’-trimethyl-1’,4’-dihydro-2,4’-bipyridine-3’,5’-dicarboxylate inhibits heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe2+ to protoporphyrin IX to create heme B . Chronic administration of this compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver .

Safety and Hazards

Diethyl 1’,2’,6’-trimethyl-1’,4’-dihydro-2,4’-bipyridine-3’,5’-dicarboxylate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propiedades

IUPAC Name |

diethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-20-14/h8-11,17H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVIDBBACGACBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)

![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)

![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)

![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)

![ethyl 5-{[(1-benzofuran-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5576409.png)

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)

![N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5576425.png)

![3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5576429.png)